molecular formula C11H10N2O B1231564 RX 801077 CAS No. 72583-92-7

RX 801077

Cat. No.: B1231564
CAS No.: 72583-92-7
M. Wt: 186.21 g/mol
InChI Key: YTJOHEUHUVBKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Benzofuranyl)-2-imidazoline, commonly referred to as 2-BFi, is a compound that has garnered significant attention in recent years due to its potential therapeutic effects. It is particularly noted for its neuroprotective properties and its ability to interact with imidazoline receptors, making it a subject of interest in the treatment of various neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzofuranyl)-2-imidazoline typically involves the reaction of 2-benzofuran with imidazoline under specific conditions. The process generally includes:

Industrial Production Methods: In an industrial setting, the production of 2-(2-Benzofuranyl)-2-imidazoline may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Benzofuranyl)-2-imidazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolines .

Scientific Research Applications

2-(2-Benzofuranyl)-2-imidazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Benzofuranyl)-2-imidazoline exerts its effects involves its interaction with imidazoline receptors. These receptors are involved in various physiological processes, including modulation of neurotransmitter release and regulation of blood pressure. The compound stabilizes endoplasmic reticulum–mitochondria contact sites and inhibits the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, providing neuroprotection against toxic agents such as fluoride .

Comparison with Similar Compounds

Uniqueness: 2-(2-Benzofuranyl)-2-imidazoline is unique in its specific interaction with imidazoline receptors and its ability to provide neuroprotection by stabilizing endoplasmic reticulum–mitochondria contact sites. This sets it apart from other similar compounds that may not exhibit the same level of specificity or neuroprotective efficacy .

Properties

CAS No.

72583-92-7

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H10N2O/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-4,7H,5-6H2,(H,12,13)

InChI Key

YTJOHEUHUVBKSB-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3O2

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3O2

72583-92-7

Synonyms

(3H)2-BFI
2-(2-benzofuranyl)-2-imidazoline
2-BFI

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RX 801077
Reactant of Route 2
Reactant of Route 2
RX 801077
Reactant of Route 3
Reactant of Route 3
RX 801077
Reactant of Route 4
RX 801077
Reactant of Route 5
RX 801077
Reactant of Route 6
RX 801077

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.